
7-Bromo-2,8-dimethylquinoline
Descripción general
Descripción
7-Bromo-2,8-dimethylquinoline is a heterocyclic compound that belongs to the quinoline family . It has the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with bromine and methyl groups attached at the 7 and 2,8 positions respectively . The InChI string is1S/C11H10BrN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 236.11 g/mol . The XLogP3-AA value is 3.6, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Photolabile Protecting Group : 7-Bromo-2,8-dimethylquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been explored as photolabile protecting groups. BHQ shows greater efficiency than other similar compounds, with high sensitivity to multiphoton-induced photolysis, making it useful in biological applications. It's increased solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Isoquinoline Derivatives : this compound has been used in the synthesis of various derivatives, such as 7-substituted derivatives of 5,8-dimethylisoquinoline. These compounds are synthesized through bromination and subsequent palladium-catalyzed coupling reactions (Nagao, Hirota, Tokumaru & Kozawa, 2007).
Photoremovable Protecting Group for Biological Studies : The use of BHQ as a photoremovable protecting group is significant in studying cell physiology. Its efficiency in photolysis under physiological conditions makes it a promising tool for regulating the action of biological effectors in cell and tissue culture with light, especially with two-photon excitation (Zhu, Pavlos, Toscano & Dore, 2006).
Crystal Structure Analysis : The crystal structure analysis of 7-Bromoquinolin-8-ol, a related compound, reveals insights into the effects of bromination on the quinoline structure, which is valuable in designing and understanding quinoline-based compounds (Collis, Burrell, John & Plieger, 2003).
Chemical Reaction Studies : this compound has been studied in various chemical reactions, including sonochemical dehalogenation and coupling reactions. Understanding these reactions opens up new synthetic pathways and applications in medicinal chemistry (Osborne & Clifton, 1991).
Investigation in Nuclear Medicine : Derivatives of this compound have been investigated for their potential in nuclear medicine, particularly as ligands for σ2-receptors in tumor cells, indicating its utility in diagnostic imaging and possibly in targeted therapy (Rowland et al., 2006).
Resonance Raman Characterization : The characterization of different forms of ground-state 8-bromo-7-hydroxyquinoline caged acetate in aqueous solutions using resonance Raman spectroscopy provides insights into the photophysical properties of these compounds, which is crucial for their application in photochemistry and biological studies (An, Ma, Nganga, Zhu, Dore & Phillips, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDJLDMULIKQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670998 | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189106-33-9 | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




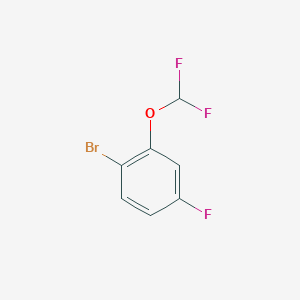
![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)
![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)
![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)

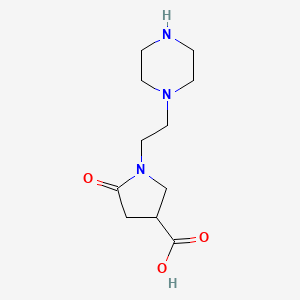
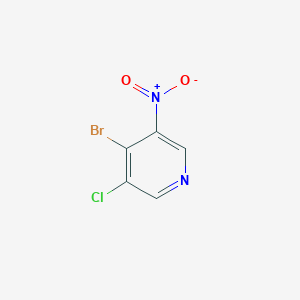
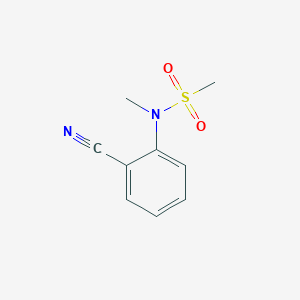
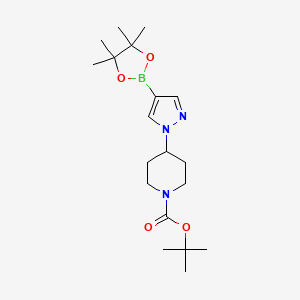


![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)